Cas no 15058-36-3 (Phenol,4,4'-(1E)-1,2-ethenediylbis-)

Phenol,4,4'-(1E)-1,2-ethenediylbis- structure
15058-36-3 structure
Product Name:Phenol,4,4'-(1E)-1,2-ethenediylbis-
CAS No:15058-36-3
MF:C14H12O2
MW:212.243884086609
CID:160008
PubChem ID:5282363
Update Time:2025-04-19

Phenol,4,4'-(1E)-1,2-ethenediylbis- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,4'-(1E)-1,2-ethenediylbis-
    • 4,4'-(Z)-ETHENE-1,2-DIYLDIPHENOL
    • (E)-4,4'-Dihydroxystilbene
    • 4,4'-Dihydroxy-trans-stilbene
    • 4,4'-Stilbenediol,(E)- (8CI)
    • Phenol, 4,4'-(1,2-ethenediyl)bis-, (E)-
    • trans-4,4'-Dihydroxystilbene
    • trans-4,4'-Stilbenediol
    • 4,4/'-(Z)-ETHENE-1,2-DIYLDIPHENOL
    • Phenol,4'-(1,2-ethenediyl)bis-
    • 4,4'-Stilbenediol
    • AKOS000278359
    • Phenol, 4,4'-(1E)-1,2-ethenediylbis-
    • 659-22-3
    • 4-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenol
    • CHEMBL196731
    • 4,4'-ethene-1,2-diyldiphenol
    • p,p'-Dihydroxystilbene
    • UNII-921UXX4IZL
    • NSC 4184
    • CHEBI:34368
    • 4,4'-(ethene-1,2-diyl)diphenol
    • 4,4-DIHYDROXYSTILBENE
    • 15058-36-3
    • 4,4'-(E)-ethene-1,2-diyldiphenol
    • trans-stilbene-4,4'-diol
    • (e)-4,4'-(ethene-1,2-diyl)diphenol
    • DTXSID7022465
    • Q27891518
    • LMPK13090018
    • 921UXX4IZL
    • 4,4'-Stilbenediol, (E)-
    • 4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
    • EINECS 211-530-9
    • 4,4'-Dioxystilbene
    • Stilbene-4,4'-diol
    • 1,1-Dichloroheptan-2-one
    • 4,4'-(1,2-ethenediyl)bisphenol
    • BDBM50410524
    • CHEBI:36012
    • NS00035932
    • NSC4184
    • NSC-4184
    • (E)-4,4'-stilbenediol
    • BIDD:ER0188
    • 6DRS5V9W5C
    • 4,4'-dihydroxy stibene
    • 4,4'-[(1E)-ethene-1,2-diyl]diphenol
    • 4,4'-Dihydroxystilbene
    • UNII-6DRS5V9W5C
    • Inchi: 1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
    • InChI Key: XLAIWHIOIFKLEO-OWOJBTEDSA-N
    • SMILES: OC1C=CC(=CC=1)/C=C/C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 212.08373
  • Monoisotopic Mass: 212.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.252
  • Boiling Point: 386°Cat760mmHg
  • Flash Point: 188.4°C

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